N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Description
N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Compounds structurally related to N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, particularly those involving thiazole and thiadiazole rings, have been investigated for antimicrobial properties against a variety of bacterial and fungal pathogens. For example, rhodanine-3-acetic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating the potential of related structures in antimicrobial research (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Activity : Research on benzothiazole and thiadiazole derivatives, including studies on their synthesis and evaluation against human tumor cell lines, suggests that these compounds may possess considerable anticancer activity. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were found to exhibit significant anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photochemical and Pharmacokinetic Studies
Photochemical Stability : Studies on the photo-degradation behavior of thiazole-containing compounds under light stress conditions revealed insights into the stability and degradation pathways, which are crucial for understanding the photostability of similar compounds used in pharmaceutical applications (Wu, Hong, & Vogt, 2007).
Pharmacokinetic Properties : Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have provided important data on the metabolic pathways and potential toxicities of chloroacetamide derivatives, which could be extrapolated to understand the metabolism of structurally related pharmaceutical compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-5-3-2-4-17(18)25-20(28)26-21-24-16(13-30-21)12-19(27)23-11-10-14-6-8-15(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKDPRGPRNTWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.